molecular formula C16H26CuN6O6 B607632 GHK-Cu acetate CAS No. 300801-03-0

GHK-Cu acetate

Cat. No. B607632
M. Wt: 461.97
InChI Key: NOIHSRSQDMJJFH-ULEGLUPFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper (II) ion . It has a variety of roles in the human body including promoting activation of wound healing, attracting immune cells, antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .


Synthesis Analysis

GHK-Cu induces a dose-dependent increase of the synthesis of total glycosaminoglycans (GAGs) secreted into the culture medium and those associated with the cell layer . UV-vis absorption spectroscopy was used to investigate the chemical and biological properties of the recombinant GHK tripeptides. The results demonstrated that one recombinant GHK tripeptide can bind one copper ion to form a GHK-Cu complex with high affinity, and the recombinant GHK peptide to copper ion ratio is 1:1 .


Molecular Structure Analysis

The chemical formula of GHK-Cu acetate is C16H26CuN6O6 . Its exact mass is 461.12 and its molecular weight is 461.970 .


Chemical Reactions Analysis

GHK-Cu has been found to have numerous biological functions, such as stimulating the production of collagen, promoting the growth of blood vessels, and enhancing antioxidant activity . Copper plays a crucial role in these functions by acting as a cofactor for enzymes that are involved in collagen synthesis, angiogenesis, and antioxidant defense .


Physical And Chemical Properties Analysis

GHK-Cu is a naturally occurring peptide with research applications in skin and wound healing, immune function, and anti-aging contexts .

Scientific Research Applications

  • Skin Anti-Aging and Wound Healing : GHK-Cu significantly increases collagen and elastin production in human adult dermal fibroblasts. It also reduces facial wrinkle parameters when applied topically, suggesting its potential as an anti-aging agent (Badenhorst et al., 2016).

  • Copper Ion Trafficking : GHK-Cu is involved in the reduction of Cu(II) by glutathione, a strong reductant in human plasma. This process highlights its potential role in copper ion trafficking, which is crucial for various biological functions (Ufnalska et al., 2021).

  • Enhancing Skin Penetration : The use of microneedle arrays has been shown to effectively enhance skin permeation of GHK-Cu. This method could be useful in delivering similar peptides or minerals through the skin, indicating its potential in transdermal therapeutic applications (Li et al., 2015).

  • Collagen Synthesis Stimulation : GHK-Cu stimulates collagen synthesis in fibroblast cultures. This effect is independent of cell number changes and indicates its potential in wound healing and tissue repair (Maquart et al., 1988).

  • Low Skin Irritation Potential : GHK-Cu shows a low potential for inducing skin irritation, making it a safer alternative for copper delivery through the skin. This finding is important for its use in dermal applications (Li et al., 2016).

  • Stimulation of Glycosaminoglycan Synthesis : GHK-Cu induces a dose-dependent increase in the synthesis of glycosaminoglycans by normal human fibroblasts, which is vital for wound healing and connective tissue repair (Wegrowski et al., 1992).

  • Physicochemical Characterization for Dermal Delivery : Research on the physicochemical properties of GHK-Cu supports the development of formulations for effective topical delivery, which is crucial for its application in skin care and therapeutic products (Badenhorst et al., 2016).

properties

IUPAC Name

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHSRSQDMJJFH-ULEGLUPFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CuN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GHK-Cu acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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